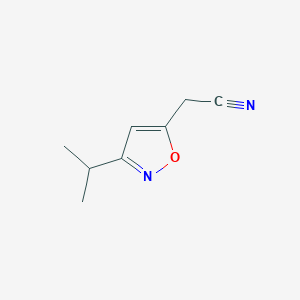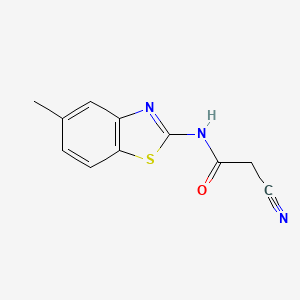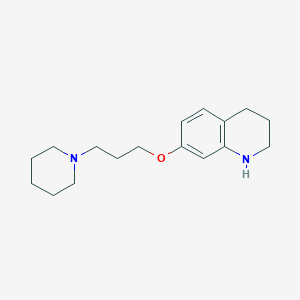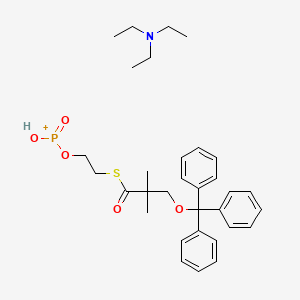
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is a complex organic compound that combines the properties of triethylamine, a common organic base, with a phosphonate group and a trityloxy-protected thiol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate typically involves multiple steps:
Protection of Thiol Group: The thiol group is protected using a trityl group to prevent unwanted reactions during subsequent steps.
Formation of Phosphonate Ester: The protected thiol is then reacted with a phosphonate ester under controlled conditions.
Introduction of Triethylamine: Finally, triethylamine is introduced to the reaction mixture to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The trityl group can be removed to reveal the free thiol, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions or specific catalysts can facilitate the removal of the trityl group.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced phosphonate derivatives.
Substitution: Free thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and thiol derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trityl-protected thiol can be deprotected to reveal a reactive thiol group, which can then participate in various biochemical pathways. The phosphonate group can also interact with enzymes and other proteins, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the thiol and trityl groups.
Triethyl phosphite: Contains a phosphite group instead of a phosphonate.
Trityl thiol: Contains the trityl-protected thiol but lacks the phosphonate group.
Uniqueness
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is unique due to its combination of a trityl-protected thiol and a phosphonate group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Eigenschaften
Molekularformel |
C32H43NO5PS+ |
|---|---|
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
N,N-diethylethanamine;2-(2,2-dimethyl-3-trityloxypropanoyl)sulfanylethoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C26H27O5PS.C6H15N/c1-25(2,24(27)33-19-18-31-32(28)29)20-30-26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;1-4-7(5-2)6-3/h3-17H,18-20H2,1-2H3;4-6H2,1-3H3/p+1 |
InChI-Schlüssel |
LADSWJZTSOQWRT-UHFFFAOYSA-O |
Kanonische SMILES |
CCN(CC)CC.CC(C)(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)SCCO[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
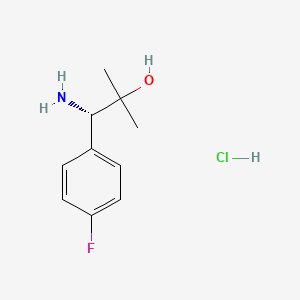
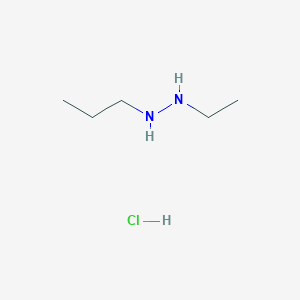
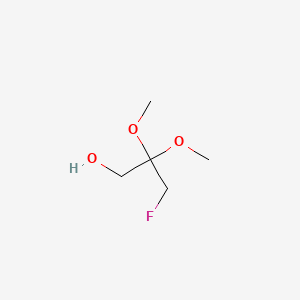


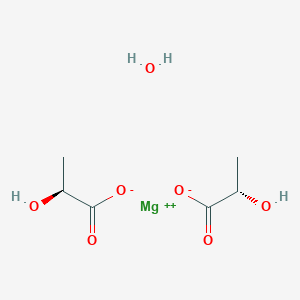
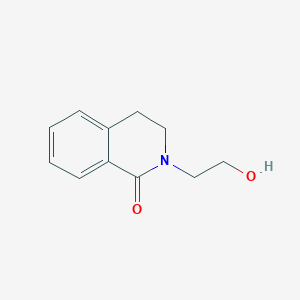
![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
